methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate
Description
Methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound featuring a trimethoxyphenyl group, a dihydroisoquinoline core, and a beta-alanine ester
Properties
Molecular Formula |
C23H24N2O7 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 3-[[1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C23H24N2O7/c1-29-18-11-14(12-19(30-2)21(18)32-4)25-13-17(22(27)24-10-9-20(26)31-3)15-7-5-6-8-16(15)23(25)28/h5-8,11-13H,9-10H2,1-4H3,(H,24,27) |
InChI Key |
WLYFSTMEONBIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a 3,4,5-trimethoxyphenylacetaldehyde reacts with an amine to form the dihydroisoquinoline structure.
Introduction of the Beta-Alanine Ester: The dihydroisoquinoline intermediate is then reacted with beta-alanine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated peptide synthesizers for the coupling step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted trimethoxyphenyl derivatives.
Scientific Research Applications
Research indicates that methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate exhibits a range of biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of isoquinoline derivatives. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
- IC50 Values : Active compounds derived from similar structures exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Isoquinoline derivatives have been reported to exhibit significant activity against various pathogens:
- Mechanism : The interaction with microbial membranes may inhibit growth by disrupting cellular integrity .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties:
Case Studies and Research Findings
A review of literature reveals several case studies where similar compounds were evaluated for their therapeutic potential:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it prevents the formation of microtubules, thereby inhibiting mitosis and leading to cell death . This mechanism is similar to that of other anti-cancer agents like colchicine and combretastatin .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Combretastatin: A potent microtubule-targeting agent.
Podophyllotoxin: Used for the treatment of genital warts and also inhibits tubulin polymerization.
Uniqueness
What sets methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate apart is its unique combination of a dihydroisoquinoline core and a trimethoxyphenyl group, which may offer enhanced bioactivity and specificity compared to other compounds .
Biological Activity
Methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Isoquinoline derivative with a carbonyl group and a beta-alanine moiety.
- Functional Groups : Contains methoxy groups which are known to influence biological activity.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 358.39 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the ERK pathway. This inhibition can lead to decreased proliferation of cancer cells.
- Case Study : A study demonstrated that derivatives of isoquinoline exhibited potent cytotoxicity against various cancer cell lines including HepG2 and NCI-H661, with IC50 values indicating effective concentrations for therapeutic use .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties.
- Research Findings : Related compounds have shown the ability to reduce pro-inflammatory cytokine production in vitro. This suggests that this compound might also possess similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy groups | Enhance lipophilicity and cellular uptake |
| Carbonyl group | Critical for receptor binding |
| Beta-alanine moiety | May influence solubility and bioavailability |
Toxicity and Safety Profile
Toxicity studies are essential for assessing the safety of new compounds. Preliminary data suggest that derivatives similar to this compound exhibit low cytotoxicity in normal cell lines at therapeutic doses .
Future Directions
Further research is warranted to:
- Investigate Mechanisms : Detailed studies on how the compound interacts with specific molecular targets.
- Conduct In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Explore Derivatives : Synthesize and test analogs to enhance potency and selectivity against various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
